molecular formula C17H30O3 B14300430 Acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol CAS No. 112054-86-1

Acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol

Cat. No.: B14300430
CAS No.: 112054-86-1
M. Wt: 282.4 g/mol
InChI Key: HUKKLNCQZORNMX-UHFFFAOYSA-N
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Description

Acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. Farnesol is known for its pleasant floral aroma and is widely used in perfumery and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesol can be synthesized through several methods. One common method involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .

Industrial Production Methods

Industrial production of farnesol often involves the extraction from essential oils. The oils are subjected to fractional distillation to isolate farnesol. Another method includes the chemical synthesis from simpler organic compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Farnesol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Farnesol has a wide range of applications in scientific research:

Mechanism of Action

Farnesol exerts its effects through various molecular targets and pathways. It is known to interfere with the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. Farnesol can also modulate the activity of certain enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Farnesol is unique due to its sesquiterpene structure, which provides it with distinct chemical and biological properties. Its ability to act as a quorum sensing molecule and its potential therapeutic applications make it a compound of significant interest .

Properties

CAS No.

112054-86-1

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

acetic acid;2,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H26O.C2H4O2/c1-13(2)8-7-11-14(3)9-5-6-10-15(4)12-16;1-2(3)4/h8-10,16H,5-7,11-12H2,1-4H3;1H3,(H,3,4)

InChI Key

HUKKLNCQZORNMX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC=C(C)CO)C)C.CC(=O)O

Origin of Product

United States

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